REACTION_CXSMILES
|
C[O-:2].[Mg+2].C[O-].C[C:7]1[O:14][C:12](=O)[CH:11]([C:15]([CH3:17])=[O:16])[C:9](=[O:10])[CH:8]=1>CO>[O:10]=[C:9]([CH2:11][C:15](=[O:16])[CH3:17])[CH2:8][C:7]([O:14][CH3:12])=[O:2] |f:0.1.2|
|
Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
DISSOLUTION
|
Details
|
the residue dissolved in HCl 1M (1.5 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×750 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
FILTRATION
|
Details
|
was filtered on a silica cartridge
|
Type
|
CUSTOM
|
Details
|
After the solvent removal
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |